2-(1,3-dimethyl-1H-pyrazol-5-yl)-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-(1,3-dimethyl-1H-pyrazol-5-yl)-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that features a unique combination of pyrazole, thieno, triazolo, and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dimethyl-1H-pyrazol-5-yl)-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrazole ring, followed by the construction of the thieno and triazolo rings, and finally the assembly of the pyrimidine ring. Common reagents used in these reactions include hydrazine derivatives, sulfur sources, and various alkylating agents .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dimethyl-1H-pyrazol-5-yl)-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the heterocyclic rings, using reagents such as alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(1,3-dimethyl-1H-pyrazol-5-yl)-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: This compound is investigated for its potential as an anti-tubercular agent, as well as its antimicrobial and antitumor activities
Materials Science: It is explored for its use in the development of new materials with unique electronic and optical properties
Biological Studies: The compound is used in studies to understand its interactions with various biological targets and its potential as a therapeutic agent
Mechanism of Action
The mechanism of action of 2-(1,3-dimethyl-1H-pyrazol-5-yl)-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-3-(pyridin-4-ylmethyl)urea: This compound also features a pyrazole and triazolo ring system and is known for its NAMPT activity.
3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: A nitrogen-rich energetic material with unique structural properties.
Uniqueness
2-(1,3-dimethyl-1H-pyrazol-5-yl)-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H16N6S |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
4-(2,5-dimethylpyrazol-3-yl)-12-ethyl-11-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C15H16N6S/c1-5-10-9(3)22-15-12(10)14-17-13(19-21(14)7-16-15)11-6-8(2)18-20(11)4/h6-7H,5H2,1-4H3 |
InChI Key |
AWJALDSRVFYBGD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC(=NN4C)C)C |
Origin of Product |
United States |
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